

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: (4-Ethyl-octyl)(methyl)amine

CAS No.: 1272935-67-7

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In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides an in-depth, objective comparison of an analytical method's performance across multiple laboratories for the measurement of **(4-Ethyl-octyl)(methyl)amine**, a hypothetical novel compound of interest. The principles and methodologies detailed herein are grounded in internationally recognized validation standards, offering a framework for establishing a robust and reliable analytical procedure.

The accurate quantification of specific chemical entities is a critical aspect of drug development. Method validation provides documented evidence that a procedure is suitable for its intended purpose^[1]. This inter-laboratory study was designed to assess the reproducibility and reliability of a developed analytical method for **(4-Ethyl-octyl)(methyl)amine**, ensuring its suitability for routine use in a quality control environment.

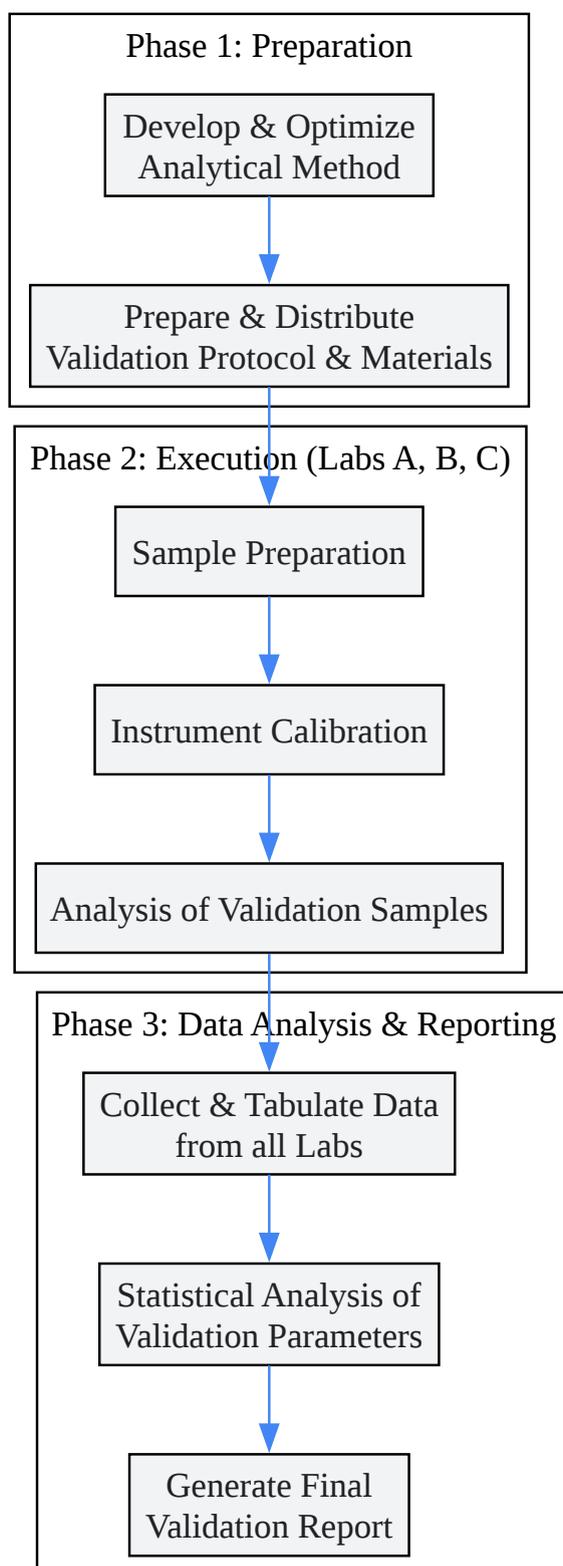
Experimental Design: A Multi-Laboratory Approach

To comprehensively evaluate the method's performance, a collaborative study was initiated involving three independent laboratories (designated Lab A, Lab B, and Lab C). Each laboratory was provided with the same analytical protocol, reference standards, and a batch of simulated pharmaceutical matrix (placebo). The study was designed to assess key validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines^{[1][2]}.

The core validation characteristics examined in this study include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity and Range:** The capacity to elicit results that are directly proportional to the concentration of the analyte in the sample over a defined range[3].
- **Accuracy:** The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
 - **Repeatability (Intra-assay precision):** Precision under the same operating conditions over a short interval of time.
 - **Intermediate Precision (Inter-assay precision):** Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[4]
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The overall workflow of this inter-laboratory validation study is depicted in the following diagram:



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Caption: Workflow of the Inter-laboratory Validation Study.

Analytical Methodology: A Step-by-Step Protocol

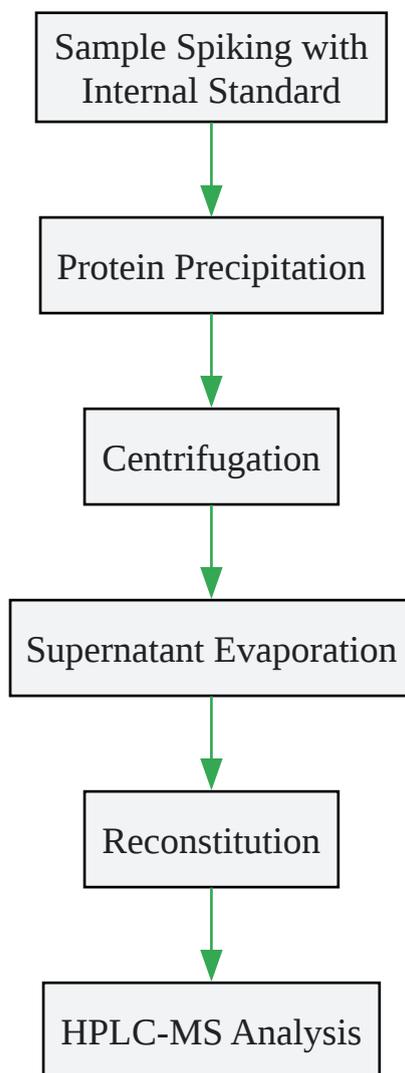
The selected analytical method for the quantification of **(4-Ethylloctyl)(methyl)amine** is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique was chosen for its high sensitivity and selectivity, which are crucial for analyzing complex matrices.

Experimental Protocol

- Standard and Sample Preparation:
 - A stock solution of **(4-Ethylloctyl)(methyl)amine** reference standard was prepared in methanol at a concentration of 1 mg/mL.
 - Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
 - Quality control (QC) samples were prepared by spiking the simulated pharmaceutical matrix with the analyte at three concentration levels: low (5 ng/mL), medium (50 ng/mL), and high (500 ng/mL).
- Extraction Procedure:
 - To 1 mL of each sample (calibration standards and QC samples), 100 µL of an internal standard solution (a structurally similar compound not present in the matrix) was added.
 - Protein precipitation was performed by adding 2 mL of acetonitrile.
 - The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
 - The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
 - The residue was reconstituted in 100 µL of the mobile phase.
- HPLC-MS Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the internal standard.

The analytical workflow is illustrated in the diagram below:



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Caption: The Analytical Workflow for Sample Analysis.

Comparative Performance Data

The following tables summarize the key performance characteristics of the analytical method as determined by the three participating laboratories.

Table 1: Linearity and Range

Laboratory	Linear Range (ng/mL)	Correlation Coefficient (r ²)
Lab A	1 - 1000	0.9985
Lab B	1 - 1000	0.9991
Lab C	1 - 1000	0.9989

The data demonstrates excellent linearity across the specified range in all three laboratories, with correlation coefficients exceeding the typical acceptance criterion of >0.99.

Table 2: Accuracy and Precision

Laboratory	QC Level	Nominal Conc. (ng/mL)	Measured Conc. (Mean ± SD, n=6)	Accuracy (%)	Precision (RSD %)
Lab A	Low	5	4.9 ± 0.3	98.0	6.1
	Medium	50	51.2 ± 2.1	102.4	4.1
	High	500	495.5 ± 15.4	99.1	3.1
Lab B	Low	5	5.2 ± 0.4	104.0	7.7
	Medium	50	48.9 ± 1.9	97.8	3.9
	High	500	505.1 ± 18.2	101.0	3.6
Lab C	Low	5	5.1 ± 0.3	102.0	5.9
	Medium	50	50.8 ± 2.5	101.6	4.9
	High	500	490.3 ± 20.1	98.1	4.1

The results for accuracy and precision fall within the generally accepted limits for bioanalytical methods (typically ±15% for accuracy and ≤15% for precision). This indicates that the method is both accurate and precise in all participating laboratories.

Table 3: Sensitivity (LOD and LOQ)

Laboratory	LOD (ng/mL)	LOQ (ng/mL)
Lab A	0.3	1.0
Lab B	0.4	1.0
Lab C	0.3	1.0

The sensitivity of the method was found to be consistent across the laboratories, with a limit of quantitation of 1.0 ng/mL, which is suitable for the intended application.

The comparison of these key validation parameters across the laboratories is visualized below:

LOQ (ng/mL)

Lab C: 1.0

Lab B: 1.0

Lab A: 1.0

Precision (Mean RSD %)

Lab C: 5.0%

Lab B: 5.1%

Lab A: 4.4%

Accuracy (Mean %)

Lab C: 100.6%

Lab B: 100.9%

Lab A: 99.8%

Linearity (r^2)

Lab C: 0.9989

Lab B: 0.9991

Lab A: 0.9985

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Caption: Comparison of Key Validation Parameters Across Laboratories.

Discussion and Conclusion

The inter-laboratory validation study successfully demonstrated that the HPLC-MS method for the quantification of **(4-Ethylloctyl)(methyl)amine** is robust, reliable, and reproducible. The data generated by the three independent laboratories showed a high degree of consistency and met all predefined acceptance criteria based on international guidelines[5][6].

Minor variations in accuracy and precision between laboratories are expected in any inter-laboratory study and can be attributed to subtle differences in equipment, environmental conditions, and analyst technique. However, all results were well within acceptable ranges, confirming the method's ruggedness.

In conclusion, the validated HPLC-MS method is deemed suitable for its intended purpose of accurately and precisely measuring **(4-Ethylloctyl)(methyl)amine** in the specified matrix. This guide provides the necessary experimental data and procedural details to support the adoption of this method in a regulated laboratory setting.

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